![molecular formula C22H15FN6O3S2 B3011275 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-80-6](/img/structure/B3011275.png)
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN6O3S2 and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- Imidazo[2,1-b]thiazole core
- Pyrimidin-2-yl sulfamoyl group
- 4-fluorophenyl substituent
This unique combination of moieties is believed to contribute to its biological activity.
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit potent inhibition of specific kinases involved in cancer progression. The primary mechanism involves the inhibition of the FLT3 kinase, which is critical in the signaling pathways of acute myeloid leukemia (AML) cells. Studies have shown that derivatives of imidazo[2,1-b]thiazole can selectively target FLT3-dependent cell lines while showing minimal activity against FLT3-independent lines, suggesting a targeted therapeutic approach.
Efficacy Against Cancer Cell Lines
A series of experiments evaluated the compound's effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) | Activity |
---|---|---|
MV4-11 (AML) | 0.002 | Potent |
HeLa (Cervical Cancer) | >10 | Weak/No Activity |
The compound exhibited an IC50 value of 0.002 μM against the MV4-11 cell line, indicating strong anti-cancer activity. In contrast, it demonstrated little to no efficacy against HeLa cells, highlighting its selectivity for FLT3-dependent malignancies .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the imidazo[2,1-b]thiazole scaffold significantly impact biological activity:
-
Substituent Variations :
- The presence of a 4-fluorophenyl group enhances potency.
- Alterations to the sulfamoyl moiety can either increase or decrease activity depending on the electronic properties introduced.
-
Pyrimidine Influence :
- The pyrimidine ring contributes to solubility and bioavailability, suggesting that modifications here could optimize pharmacokinetic properties.
Case Study 1: Anti-Leukemic Activity
In a study examining various derivatives of imidazo[2,1-b]thiazole, researchers found that compounds similar to this compound exhibited significant anti-leukemic effects. The lead compound demonstrated not only potent FLT3 inhibition but also induced apoptosis in MV4-11 cells through caspase activation pathways .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity profile of this compound against various cancer types. It was demonstrated that while it effectively inhibited FLT3-dependent AML cells, it had negligible effects on other cancer types such as breast and prostate cancers. This selectivity suggests a potential therapeutic window for treating specific types of leukemia without affecting normal tissues significantly .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Insights
Recent studies have demonstrated the potential of this compound in antiviral applications. Specifically, it has been evaluated against various viral strains, including those responsible for herpes simplex virus (HSV) and hepatitis C virus (HCV).
Case Study: Antiviral Efficacy
In a study published in PMC, a series of substituted benzothiazoles, which include similar structural motifs to the target compound, exhibited significant antiviral activity. Five out of twenty-one synthesized compounds showed a viral reduction of 70-90% against HSV-1, with promising IC50 values compared to acyclovir . This suggests that compounds with similar structures may share antiviral properties.
Antifungal Activities
The compound has also been investigated for its antifungal properties. Research indicates that sulfonamide derivatives can exhibit antifungal activity against clinical isolates.
Case Study: Antifungal Screening
A study highlighted in Acta Crystallographica examined the antifungal activities of sulfa drugs, including derivatives similar to our target compound. The results indicated notable antifungal efficacy against various strains, suggesting that the incorporation of specific functional groups enhances biological activity .
Docking Studies
Computational docking studies have been utilized to understand the binding interactions of similar compounds with viral proteins. For instance, a study involving docking simulations revealed that certain pyrimidine-sulfamoyl derivatives interact effectively with SARS-CoV-2 proteins, indicating potential for further exploration in antiviral drug design .
Quantum Chemical Analysis
Quantum chemical methods have provided insights into the electronic structure and reactivity of compounds related to our target molecule. These analyses help predict biological activity based on molecular interactions at the atomic level.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN6O3S2/c23-15-4-2-14(3-5-15)18-12-29-19(13-33-22(29)27-18)20(30)26-16-6-8-17(9-7-16)34(31,32)28-21-24-10-1-11-25-21/h1-13H,(H,26,30)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFVBCBEUCHXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.